(2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine
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Overview
Description
(2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine: is a chiral compound with a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method includes the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents. Another approach involves the use of chiral auxiliaries or ligands in the synthesis process to control the stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and stereospecific biochemical pathways. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific stereochemical requirements.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of (2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
- (2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-amine
- (2S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-amine
- (2S,6R)-2,6-dimethyltetrahydro-2H-pyran-4-amine
Comparison: The primary difference between (2R,6S)-rel-2,6-Dimethyltetrahydro-2H-pyran-4-amine and its similar compounds lies in their stereochemistry. This difference can significantly impact their chemical reactivity, biological activity, and potential applications. For instance, the (2R,6S) enantiomer may exhibit different pharmacological properties compared to the (2R,6R) or (2S,6S) enantiomers due to variations in how they interact with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique stereochemistry and ability to undergo diverse chemical reactions make it a valuable building block for the synthesis of complex molecules and the study of stereospecific interactions.
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3/t5-,6+,7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJTIAGNFALSH-MEKDEQNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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